molecular formula C5H8O3 B3021971 3-Hydroxycyclobutanecarboxylic acid CAS No. 552849-33-9

3-Hydroxycyclobutanecarboxylic acid

Cat. No.: B3021971
CAS No.: 552849-33-9
M. Wt: 116.11 g/mol
InChI Key: ZSHGVMYLGGANKU-UHFFFAOYSA-N
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Description

3-Hydroxycyclobutanecarboxylic acid: is an organic compound with the molecular formula C5H8O3 It is a cyclobutane derivative with a hydroxyl group and a carboxylic acid group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Hydroxycyclobutanecarboxylic acid involves the hydrolysis of methyl 3-hydroxycyclobutanecarboxylate. The process typically includes the following steps:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions, such as temperature, solvent ratios, and purification techniques, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxycyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.

Major Products:

    Oxidation: Formation of 3-oxocyclobutanecarboxylic acid.

    Reduction: Formation of 3-hydroxycyclobutanemethanol.

    Substitution: Formation of 3-halocyclobutanecarboxylic acids.

Scientific Research Applications

3-Hydroxycyclobutanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Hydroxycyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and pathways, leading to various effects depending on the context of its use .

Comparison with Similar Compounds

  • 3-Hydroxyhippuric acid
  • 3-Phenylbutyric acid
  • 3-Mercaptopropionic acid
  • 3-Methoxybenzoic acid
  • 3-Iodobenzoic acid

Comparison: 3-Hydroxycyclobutanecarboxylic acid is unique due to its cyclobutane ring structure, which imparts different steric and electronic properties compared to linear or aromatic compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable .

Properties

IUPAC Name

3-hydroxycyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-4-1-3(2-4)5(7)8/h3-4,6H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHGVMYLGGANKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941231, DTXSID001273220, DTXSID801279191
Record name 3-Hydroxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Hydroxycyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Hydroxycyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194788-10-8, 1268521-85-2, 552849-33-9
Record name 3-Hydroxycyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Hydroxycyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001273220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3-Hydroxycyclobutanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801279191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxycyclobutane-1-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxycyclobutanecarboxylic acid
Reactant of Route 2
3-Hydroxycyclobutanecarboxylic acid
Reactant of Route 3
3-Hydroxycyclobutanecarboxylic acid
Reactant of Route 4
3-Hydroxycyclobutanecarboxylic acid
Reactant of Route 5
3-Hydroxycyclobutanecarboxylic acid
Reactant of Route 6
3-Hydroxycyclobutanecarboxylic acid

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